URAT1 Inhibition Potency: Target Compound IC₅₀ vs. Clinically Validated URAT1 Inhibitors
The target compound inhibits human URAT1 with an IC₅₀ of 3.22 µM in HEK293 cells [1]. For context, benzbromarone – a potent uricosuric – inhibits URAT1 with an IC₅₀ of 0.23 µM [2], while lesinurad (RDEA594) – a marketed selective URAT1 inhibitor – exhibits an IC₅₀ of 7.2 µM under comparable conditions [3]. Thus, the target compound’s URAT1 activity lies between these two clinical benchmarks, offering a moderate‑affinity starting point that avoids the supraphysiological inhibition characteristic of benzbromarone.
| Evidence Dimension | URAT1 inhibition (¹⁴C‑uric acid uptake in HEK293 cells) |
|---|---|
| Target Compound Data | IC₅₀ = 3.22 µM |
| Comparator Or Baseline | Benzbromarone IC₅₀ = 0.23 µM; Lesinurad IC₅₀ = 7.2 µM |
| Quantified Difference | Target is 14‑fold weaker than benzbromarone and 2.2‑fold more potent than lesinurad |
| Conditions | HEK293 cells stably overexpressing human URAT1; 30 min pre‑incubation; ¹⁴C‑uric acid uptake assay |
Why This Matters
For gout and hyperuricemia research, selecting a compound with intermediate URAT1 potency enables dose‑response studies without the complete transporter blockade that complicates mechanistic interpretation.
- [1] BindingDB BDBM50624546 (CHEMBL5437838). Inhibition of human URAT1 stably overexpressing in HEK293 cells. IC₅₀ = 3.22 µM. Deposited 2024‑12‑17. View Source
- [2] Enomoto A, Kimura H, Chairoungdua A, et al. Molecular identification of a renal urate‑anion exchanger that regulates blood urate levels. Nature. 2002;417(6887):447‑452. (IC₅₀ benzbromarone ≈ 0.23 µM). View Source
- [3] Yan L, Zhang J, Chen Y, et al. Lesinurad (RDEA594), a novel uricosuric agent for the treatment of hyperuricemia and gout. J Pharmacol Exp Ther. 2013;346(3):387‑395. (IC₅₀ ≈ 7.2 µM). View Source
